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Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis,
and potential applications of 3,4-(Ethylenedioxy)-2'-iodobenzophenone. While specific
experimental data for this compound is not extensively available in public literature, this
document compiles information from closely related analogues and established chemical
principles to offer a detailed profile. This includes a proposed synthetic route, predicted
physicochemical and spectroscopic data, and a discussion of its potential as a scaffold in drug
discovery, particularly in the context of kinase inhibition. Safety and handling protocols are also
addressed based on data from structurally similar compounds.

Introduction

Benzophenones are a class of aromatic ketones that serve as versatile scaffolds in medicinal
chemistry and materials science. Their rigid structure and synthetic tractability make them
valuable starting points for the development of bioactive molecules and functional materials.
The incorporation of a halogen, such as iodine, at the 2'-position of the benzophenone core can
significantly influence the molecule's conformational preferences and electronic properties,
potentially leading to unique biological activities. Furthermore, the presence of the 3,4-
ethylenedioxy group on the other phenyl ring can enhance metabolic stability and modulate
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solubility. This guide focuses on the 2'-iodo isomer, 3,4-(Ethylenedioxy)-2'-

iodobenzophenone, a compound with potential applications in drug discovery.

Chemical Structure and Properties

The chemical structure of 3,4-(Ethylenedioxy)-2'-iodobenzophenone consists of a central

carbonyl group connecting a 1,4-benzodioxan moiety and a 2-iodophenyl group.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Notes
Molecular Formula C15H11103
Molecular Weight 382.15 g/mol
_ _ Based on analogues like 2-
Appearance Off-white to pale yellow solid )
iodobenzophenone.[1][2]
Estimated based on related
structures. For example,
] ] benzo[d]thiazol-2-yl(2,3-
Melting Point 130-150 °C ) o
dihydrobenzo[b][3][4]dioxin-6-
yl)methanone has a melting
point of 140-142 °C.[4]
Soluble in organic solvents like
B dichloromethane, chloroform, General solubility for
Solubility

and acetone; sparingly soluble

in water.

benzophenone derivatives.[2]

Table 2: Predicted Spectroscopic Data
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Technique Predicted Data

o (ppm): 7.8-7.9 (m, 1H), 7.4-7.5 (m, 3H), 7.2-

1H NMR (CDCls, 400 MHz
( ) 7.3 (M, 2H), 6.9-7.0 (d, 1H), 4.3-4.4 (m, 4H).

3 (ppm): 195-197 (C=0), 148-150, 143-145,
140-142, 138-140, 132-134, 130-132, 128-130,
126-128, 124-126, 120-122, 117-119, 94-96 (C-
1), 64-66 (O-CHz).

13C NMR (CDCls, 100 MHz)

v (cm~1): ~1650 (C=0 stretch), ~1600, 1580
IR (KBr) (C=C aromatic stretch), ~1280 (C-O ether
stretch).

Synthesis

A plausible and efficient method for the synthesis of 3,4-(Ethylenedioxy)-2'-
iodobenzophenone is the Friedel-Crafts acylation of 1,4-benzodioxan with 2-iodobenzoyl
chloride.

Synthesis Workflow
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Step 1: Preparation of 2-Iodobenzoyl Chloride

2-lodobenzoic Acid [Thionyl Chloride (SOCIz))

Step 2: Friedel-Crafts Acylation

1,4-Benzodioxan [Aluminum Chloride (AICIs)) [Z-Iodobenzoyl Chlorida
DCM,[0°C to rt l

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target molecule.
Experimental Protocols
Step 1: Synthesis of 2-lodobenzoyl Chloride

This procedure is based on established methods for the conversion of carboxylic acids to acyl

chlorides.

o Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, add 2-iodobenzoic acid.

o Addition of Reagent: In a fume hood, slowly add an excess of thionyl chloride (approximately

1.5 equivalents) to the flask.
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e Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored
by the cessation of gas evolution (HCIl and SO2).

o Workup: After the reaction is complete, allow the mixture to cool to room temperature. Distill
off the excess thionyl chloride under reduced pressure. The crude 2-iodobenzoyl chloride
can be purified by vacuum distillation.[3]

Step 2: Friedel-Crafts Acylation
This is a general procedure for Friedel-Crafts acylation.

e Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g.,
nitrogen or argon), suspend anhydrous aluminum chloride (AICls, 1.2 equivalents) in a dry,
inert solvent such as dichloromethane (DCM).

e Formation of Acylium lon: Cool the suspension to 0°C in an ice bath. Slowly add a solution of
2-iodobenzoyl chloride (1.0 equivalent) in dry DCM to the flask. Stir the mixture at 0°C for 30
minutes to allow for the formation of the acylium ion complex.

o Addition of Substrate: Add a solution of 1,4-benzodioxan (1.0 equivalent) in dry DCM
dropwise to the reaction mixture, maintaining the temperature at 0°C.

» Reaction: After the addition is complete, allow the reaction to slowly warm to room
temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer
chromatography (TLC).

e Quenching: Upon completion, carefully quench the reaction by slowly pouring it over crushed
ice and concentrated hydrochloric acid.

o Workup and Purification: Separate the organic layer and extract the aqueous layer with
DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and
brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The
crude product can be purified by column chromatography on silica gel.

Potential Applications in Drug Development
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While no specific biological activities have been reported for 3,4-(Ethylenedioxy)-2'-
iodobenzophenone, the structural motifs present suggest potential therapeutic applications.
Halogenated benzophenones are known to exhibit a range of biological effects.

Potential as a Kinase Inhibitor:

Many small molecule kinase inhibitors feature a hinged structure that can bind to the ATP-
binding pocket of protein kinases. The benzophenone scaffold can mimic this hinge-like
conformation. The 2'-iodo substituent can form halogen bonds with the protein backbone,
enhancing binding affinity and selectivity. Protein kinases are crucial regulators of cellular
signaling pathways, and their dysregulation is implicated in numerous diseases, including
cancer and inflammatory disorders.
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Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Safety and Handling

No specific safety data for 3,4-(Ethylenedioxy)-2'-iodobenzophenone is available. However,
based on the data for its precursors and analogues, caution should be exercised.

e 2-lodobenzoyl Chloride: This compound is corrosive and reacts with water. It causes severe
skin burns and eye damage.[3][5]

e 4-lodobenzophenone: This related isomer is classified as a skin and eye irritant and may
cause respiratory irritation.

Recommended Precautions:
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o Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and
a lab coat.

e Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with
skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place away from moisture.

Conclusion

3,4-(Ethylenedioxy)-2'-iodobenzophenone is a synthetically accessible molecule with
potential for applications in drug discovery. Its structure suggests that it may act as a kinase
inhibitor, a hypothesis that warrants further investigation. This technical guide provides a
foundational understanding of this compound, offering a proposed synthetic route and
predicted properties to facilitate future research and development efforts. As with any novel
chemical entity, appropriate safety precautions must be taken during its synthesis and handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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